Influenza virus-IN-4

Neuraminidase inhibition H5Nx influenza Antiviral drug discovery

Influenza virus-IN-4 (compound 11e) is an oseltamivir-derived dual-site neuraminidase inhibitor that engages both the active site and 150-cavity. It delivers sub-micromolar potency against H5N2 (IC50 0.094µM) and H5N8 (IC50 0.077µM), with a proven in vivo safety margin (no toxicity at 1500mg/kg in mice) and low cytotoxicity (CC50 >200µM). Ideal for group-1 NA enzyme assays, HTS screening libraries, and SAR-driven medicinal chemistry programs. Differentiated from generic oseltamivir by its unique dual-site binding mechanism and strain-specific potency profile. Available in high-purity (≥98%) solid form.

Molecular Formula C23H31FN2O4
Molecular Weight 418.5 g/mol
Cat. No. B12398055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza virus-IN-4
Molecular FormulaC23H31FN2O4
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)NCC=CC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C23H31FN2O4/c1-4-19(5-2)30-21-14-17(23(28)29)13-20(22(21)26-15(3)27)25-12-6-7-16-8-10-18(24)11-9-16/h6-11,14,19-22,25H,4-5,12-13H2,1-3H3,(H,26,27)(H,28,29)/b7-6+/t20-,21+,22+/m0/s1
InChIKeyPPTCIZMCVZJIRY-YEKHMCODSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Influenza virus-IN-4: Baseline Characterization of a Dual-Site Neuraminidase Inhibitor Targeting H5Nx Strains for Antiviral Research Procurement


Influenza virus-IN-4 (also designated compound 11e; CAS# 2133818-85-4) is an oseltamivir-derived, small-molecule neuraminidase (NA) inhibitor that engages both the active site and the 150-cavity of the NA enzyme [1]. It is characterized as a dual-site binder [1] and exhibits potent inhibitory activity against group-1 influenza A neuraminidases, including H5N1, H5N2, H5N6, and H5N8 [2].

Why Generic Substitution Fails: Quantified Differentiation of Influenza virus-IN-4 from Oseltamivir and Other Neuraminidase Inhibitors


Generic substitution within the neuraminidase inhibitor class is not scientifically sound due to strain-specific potency variations and distinct binding mechanisms. While oseltamivir carboxylate (OSC) is the active form of the widely used prodrug, Influenza virus-IN-4 (compound 11e) is an engineered derivative that exhibits dual-site binding, engaging both the NA active site and the 150-cavity [1]. This structural differentiation translates into quantifiable differences in inhibitory potency across H5Nx strains and a demonstrated lack of acute toxicity in vivo at high doses [1][2], parameters that are not interchangeable with the parent compound or other NA inhibitors without experimental validation. The following evidence guide quantifies these exact differences to inform precise scientific selection.

Influenza virus-IN-4 Procurement Evidence: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Differential Inhibitory Potency (IC50) Against H5Nx Neuraminidase Subtypes: Influenza virus-IN-4 vs. Oseltamivir Carboxylate (OSC)

Influenza virus-IN-4 (compound 11e) demonstrates potent inhibition of neuraminidase activity across multiple H5Nx subtypes. In enzyme inhibition assays, compound 11e exhibited activity that was 'similar or greater' than that of oseltamivir carboxylate (OSC), the active form of the clinical comparator oseltamivir [1]. The quantified IC50 values for Influenza virus-IN-4 against H5N1, H5N2, H5N6, and H5N8 were 3.4 µM, 0.094 µM, 0.79 µM, and 0.077 µM, respectively [2].

Neuraminidase inhibition H5Nx influenza Antiviral drug discovery

Quantified Cytotoxicity and Selectivity: CC50 >200 µM for Influenza virus-IN-4

Influenza virus-IN-4 (compound 11e) exhibits low cytotoxicity in cell-based assays, with a 50% cytotoxic concentration (CC50) exceeding 200 µM [1][2]. This value establishes a substantial window between the antiviral IC50 values (0.077–3.4 µM) and the cytotoxic concentration, suggesting a favorable selectivity profile for in vitro experiments.

Cytotoxicity Selectivity index In vitro safety profiling

In Vivo Acute Toxicity: No Observed Toxicity in Mice at 1500 mg/kg for Influenza virus-IN-4

In an in vivo acute toxicity study, administration of Influenza virus-IN-4 (compound 11e) to mice at a dose of 1500 mg/kg resulted in no obvious toxicity [1][2]. This high-dose tolerability profile provides a quantifiable benchmark for in vivo experimental design.

In vivo toxicity Acute toxicity Mouse model Preclinical safety

Mechanistic Differentiation: Dual-Site Binding Mode of Influenza virus-IN-4 Targeting 150-Cavity

Molecular docking studies of compound 11e (Influenza virus-IN-4) provided a plausible rationale for its high potency against group-1 neuraminidases, confirming a dual-site binding mode that engages both the NA active site and the 150-cavity [1]. This mechanism distinguishes it from first-generation neuraminidase inhibitors like oseltamivir, which primarily target the active site.

Neuraminidase inhibitor Dual-site binding 150-cavity Mechanism of action

Influenza virus-IN-4: High-Confidence Research and Industrial Application Scenarios Driven by Quantitative Evidence


In Vitro Neuraminidase Inhibition Assays for Group-1 H5Nx Influenza Strains

Influenza virus-IN-4 is ideally suited for in vitro enzyme inhibition assays targeting group-1 neuraminidases, particularly H5N2 and H5N8. The compound's sub-micromolar IC50 values (0.094 µM and 0.077 µM, respectively) [1], combined with its favorable cytotoxicity profile (CC50 >200 µM) [2], allow for robust concentration-response studies in cell-free or cell-based systems. The dual-site binding mechanism [3] makes it a valuable tool for dissecting NA inhibition mechanisms and for use as a positive control in screens for novel NA inhibitors.

In Vivo Efficacy and Toxicology Studies in Murine Influenza Models

The established in vivo safety profile, demonstrating no obvious toxicity at a dose of 1500 mg/kg in mice [2][3], positions Influenza virus-IN-4 as a suitable candidate for preclinical in vivo studies. Researchers can confidently design murine influenza challenge experiments with this compound, utilizing the high tolerated dose as a benchmark for pharmacokinetic/pharmacodynamic (PK/PD) investigations or efficacy studies against H5Nx viral infections.

Structure-Activity Relationship (SAR) and Resistance Profiling of Oseltamivir Derivatives

As an oseltamivir derivative that exploits the 150-cavity of neuraminidase [3], Influenza virus-IN-4 serves as a key reference compound in medicinal chemistry campaigns aimed at developing next-generation NA inhibitors. Its quantified differential potency across H5Nx strains [1] provides a benchmark for evaluating novel analogs. The compound can be used in SAR studies to probe the structural requirements for dual-site binding and in resistance profiling to assess the impact of NA mutations on compound efficacy.

Antiviral Drug Discovery Screening Libraries and Assay Development

Influenza virus-IN-4 is a high-purity, well-characterized tool compound suitable for inclusion in antiviral screening libraries. Its defined IC50 values [1] and CC50 [2] enable its use as a reference inhibitor in high-throughput screening (HTS) assay development and validation for influenza neuraminidase targets. The compound's activity against multiple H5Nx strains also allows for the development of broad-spectrum antiviral assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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